molecular formula C17H26O3S B3925739 (1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) benzoate

(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) benzoate

Cat. No.: B3925739
M. Wt: 310.5 g/mol
InChI Key: UXBNYTZFCQNNEL-UHFFFAOYSA-N
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Description

Benzoate esters are generally formed by the condensation of benzoic acid with an appropriate alcohol. They are often used in cosmetics and personal care products as fragrance ingredients and preservatives .


Synthesis Analysis

The synthesis of benzoate esters typically involves an esterification reaction, which is the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular structure of benzoate esters can vary depending on the specific alcohol used in their synthesis. For example, the molecular structure of ethyl benzoate, a similar compound, is C9H10O3 .


Chemical Reactions Analysis

Benzoate esters can undergo a variety of chemical reactions, including hydrolysis, which results in the formation of the parent alcohol and benzoic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate esters can vary depending on their specific structure. For example, methyl benzoate is a fragrant colorless liquid that is not soluble in water .

Mechanism of Action

The mechanism of action of benzoate esters in their various applications can vary widely. For example, in their role as preservatives, they likely function by inhibiting the growth of microbes .

Properties

IUPAC Name

(1-butylsulfanyl-3-propan-2-yloxypropan-2-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3S/c1-4-5-11-21-13-16(12-19-14(2)3)20-17(18)15-9-7-6-8-10-15/h6-10,14,16H,4-5,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBNYTZFCQNNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(COC(C)C)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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